N-cyclohexyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-cyclohexyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a cyclohexyl group, and a piperidinylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the cyclohexyl and piperidinylsulfonyl groups. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Cyclohexyl Group: This step may involve the use of cyclohexylamine in a substitution reaction.
Addition of the Piperidinylsulfonyl Group: This can be done using piperidine and a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-cyclohexyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide: This compound is unique due to its specific structure and functional groups.
Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents may have different properties and applications.
Cyclohexyl Derivatives: Compounds with cyclohexyl groups may share some chemical properties but differ in biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H32N4O4S |
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Molecular Weight |
460.6 g/mol |
IUPAC Name |
N-cyclohexyl-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-N-methyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H32N4O4S/c1-26(18-9-5-3-6-10-18)23(28)20-16-19(24-25-20)17-11-12-21(31-2)22(15-17)32(29,30)27-13-7-4-8-14-27/h11-12,15-16,18H,3-10,13-14H2,1-2H3,(H,24,25) |
InChI Key |
CMODBXGCHCPIIH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=NN2)C3=CC(=C(C=C3)OC)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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